molecular formula C26H31Cl2N9O3 B1194490 Lisavanbulin CAS No. 1263384-43-5

Lisavanbulin

Katalognummer B1194490
CAS-Nummer: 1263384-43-5
Molekulargewicht: 588.49
InChI-Schlüssel: AOKATNWVGVIXOQ-TXEPZDRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lisavanbulin, also known as BAL-101553, is an orally available, highly water-soluble lysine prodrug of the synthetic small molecule BAL27862 with potential antitumor activity . It is produced by Basilea Pharmaceutica Ltd, a biopharmaceutical company based in Switzerland . The exciting news about lisavanbulin is that this could potentially be one of the first targeted treatments for glioblastoma, the most aggressive form of brain cancer, when it recurs .


Chemical Reactions Analysis

Lisavanbulin is a microtubule-targeting agent (MTA) that promotes tumor cell death by destabilizing microtubules . Due to its unique binding to the colchicine site of tubulin, differently from other MTAs, avanbulin has previously shown activity in solid tumor cell lines .


Physical And Chemical Properties Analysis

Lisavanbulin has a molecular formula of C26H29N9O3 and an average mass of 515.567 Da . It is a highly water-soluble lysine prodrug .

Wissenschaftliche Forschungsanwendungen

  • Lisavanbulin as a Biomarker in Glioblastoma Treatment :

    • Tiu et al. (2021) investigated the potential of end-binding protein 1 (EB1) as a response-predictive biomarker for lisavanbulin in treating recurrent glioblastoma. Lisavanbulin, a prodrug of BAL27862, promotes tumor cell death by modulating the spindle assembly checkpoint. The study aimed to confirm whether EB1 is a response-predictive biomarker for lisavanbulin in glioblastoma patients (Tiu et al., 2021).
  • Modeling Lisavanbulin’s Clinical Deployment in Glioblastoma :

    • Research by Burgenske et al. (2019) explored the integration of lisavanbulin with standard care radiation therapy and/or temozolomide using glioblastoma patient-derived xenograft models. The study found significant survival benefits and provided insights into optimal treatment schedules (Burgenske et al., 2019).
  • Phase 1/2a Trial in Advanced Solid Tumors :

    • A study by Kristeleit et al. (2020) conducted a phase 1/2a trial of intravenous BAL101553 (lisavanbulin) in advanced solid tumors. The trial aimed to determine the maximum tolerated dose and dose-limiting toxicities. It found that the recommended phase 2 dose for 2-hour infusion of lisavanbulin was well tolerated with dose-limiting neurological and myocardial side effects (Kristeleit et al., 2020).
  • Lisavanbulin's Mechanism of Action and Antitumor Activity :

    • A definition from "Definitions" (2020) described lisavanbulin as a lysine prodrug of BAL27862, with potential antitumor activity through binding to tubulin and preventing tubulin polymerization, destabilizing microtubules, leading to cell cycle arrest and induction of cell death in cancer cells (Definitions, 2020).
  • Lisavanbulin in Combination with Radiation Therapy and Temozolomide :

    • Burgenske et al. (2021) assessed the efficacy of lisavanbulin alone and in combination with radiation therapy (RT) and temozolomide (TMZ) in a panel of IDH-wildtype glioblastoma patient-derived xenografts. The study demonstrated significant survival extension and excellent brain penetration, providing a rationale for clinical testing in combination with RT or RT/TMZ in glioblastoma patients (Burgenske et al., 2021).
  • Expression of EB1 in Various Tumor Types :

    • Skowrońska et al. (2021) investigated the expression of end-binding protein 1 (EB1), a potential biomarker for lisavanbulin response, in glioblastoma and other solid tumor types. The study found EB1 positivity in various tumor types, supporting the expansion of lisavanbulin clinical development beyond glioblastoma (Skowrońska et al., 2021).
  • Avanbulin's Anti-lymphoma Activity :

    • A study by Spriano et al. (2022) explored avanbulin, the active moiety of lisavanbulin, for its potential anti-lymphoma activity. The study showed the high cytotoxic anti-lymphoma activity of avanbulin, suggesting its prodrug lisavanbulin's potential in lymphoma treatment (Spriano et al., 2022).
  • Lisavanbulin's Preclinical Anti-tumor Activity in Lymphoma :

    • Another study by Spriano et al. (2023) assessed the preclinical anti-tumor activity of avanbulin, a microtubule-targeted agent, in diffuse large B cell lymphoma and its prodrug lisavanbulin. The study revealed potent in vitro anti-lymphoma activity, supporting further evaluation of lisavanbulin in lymphoma (Spriano et al., 2023).
  • Lisavanbulin in Treating Glioma with Anti-CD40 :

    • Genoud et al. (2021) investigated the use of lisavanbulin in combination with anti-CD40 antibody for treating glioblastoma. They found that lisavanbulin monotherapy increased survival in immune checkpoint blockade–resistant glioblastoma tumors and synergized with anti-CD40 antibody in a T cell–independent manner (Genoud et al., 2021).

Safety And Hazards

Lisavanbulin was well tolerated in both patient cohorts. Thirteen patients (56.5%) developed 49 adverse events assessed as related to study treatment. The majority were mild or moderate; four were grade 3/4. Sixteen SAEs were reported in nine patients (39.1%), with none considered related to study treatment .

Eigenschaften

IUPAC Name

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZLALJRAHABJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisavanbulin

CAS RN

1263384-43-5
Record name Lisavanbulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisavanbulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LISAVANBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
79
Citations
M Joerger, T Hundsberger, S Haefliger… - Investigational new …, 2023 - Springer
… of lisavanbulin as a 48-hour continuous infusion, which may gain additional significance if response-predictive biomarkers of lisavanbulin show high prevalence in pediatric indications. …
Number of citations: 1 link.springer.com
C Tiu, A Tzankov, R Plummer, R Rulach… - Annals of …, 2020 - annalsofoncology.org
Background Lisavanbulin (BAL101553, prodrug of BAL27862) promotes tumour cell death by modulating the spindle assembly checkpoint. BAL27862 is a lipophilic small molecule …
Number of citations: 13 www.annalsofoncology.org
M Skowronska, CD Tiu, A Tzankov, F König, J Lewis… - 2021 - ascopubs.org
… response-predictive marker for lisavanbulin in GBM. A phase … of EB1-directed lisavanbulin clinical development in non-… -based predictive response signature for lisavanbulin. Results: 73 …
Number of citations: 18 ascopubs.org
F Spriano, L Aresu, L Cascione, G Risi, AJ Arribas… - bioRxiv, 2023 - biorxiv.org
… Its prodrug, lisavanbulin (BAL101553), has shown early signs of clinical activity, … with lisavanbulin. These data show the basis for further preclinical and clinical evaluation of lisavanbulin …
Number of citations: 2 www.biorxiv.org
CD Tiu, S Derby, NM Haris, L Welsh, A Stansfeld… - 2021 - ascopubs.org
TPS2068 Background: Lisavanbulin (BAL101553, prodrug of BAL27862) is a novel tumor checkpoint controller that promotes tumor cell death by modulating the spindle assembly …
Number of citations: 3 ascopubs.org
A Charest - Neuro-oncology, 2022 - academic.oup.com
… administration of lisavanbulin along. Using a subset of PDXs, the authors optimized lisavanbulin administration during RT and discovered that lisavanbulin deployment concomitant to …
Number of citations: 2 academic.oup.com
DM Burgenske, S Talele, JL Pokorny… - Neuro …, 2022 - academic.oup.com
… Mice bearing intracranial tumors received lisavanbulin +/−RT +/−TMZ and followed for survival. Lisavanbulin concentrations in plasma and brain were determined by liquid …
Number of citations: 3 academic.oup.com
C Tiu, J Lopez - Drugs of the Future, 2022 - access.portico.org
Lisavanbulin (BAL-101553), a prodrug of avanbulin (BAL-27862), is a novel small molecule tubulin-binding agent, promoting tumor cell death through spindle assembly checkpoint …
Number of citations: 2 access.portico.org
JS Lopez, S Häfliger, R Plummer, PM Clement… - ESMO Open, 2023 - esmoopen.com
Background Lisavanbulin (BAL101553, prodrug of BAL27862) destabilizes microtubules, promoting tumor cell death by modulating the spindle assembly checkpoint. BAL27862 is a …
Number of citations: 0 www.esmoopen.com
V Genoud, FI Espinoza, E Marinari, V Rochemont… - JCI insight, 2021 - ncbi.nlm.nih.gov
Glioblastoma is a highly malignant brain tumor with no curative treatment options, and immune checkpoint blockade has not yet shown major impact. We hypothesized that drugs …
Number of citations: 6 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.